molecular formula C17H15N3O2S2 B11175331 2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11175331
M. Wt: 357.5 g/mol
InChI Key: KFJQKQPZYRXQMS-UHFFFAOYSA-N
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Description

2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of 2-phenoxyacetic acid with thiosemicarbazide to form the intermediate 2-phenoxy-N-(1,3,4-thiadiazol-2-yl)acetamide. This intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties that may not be present in similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

2-phenoxy-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H15N3O2S2/c21-15(11-22-13-7-3-1-4-8-13)18-17-20-19-16(24-17)12-23-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21)

InChI Key

KFJQKQPZYRXQMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)CSC3=CC=CC=C3

Origin of Product

United States

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